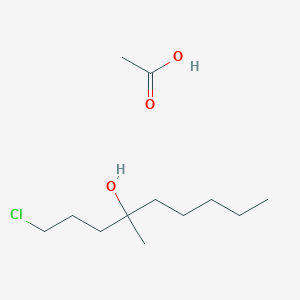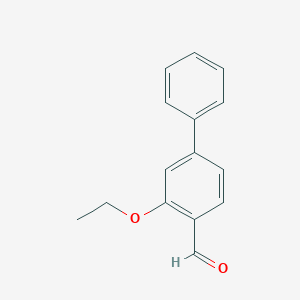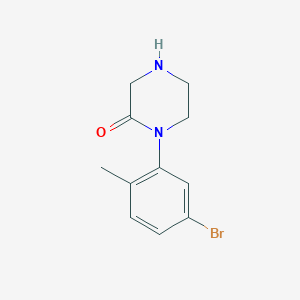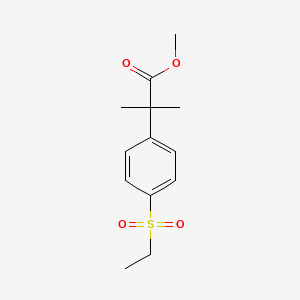
Acetic acid;1-chloro-4-methylnonan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1-chloro-4-methylnonan-4-ol is a chemical compound with the molecular formula C11H23ClO2 This compound is a derivative of acetic acid and features a chlorine atom and a methyl group attached to a nonanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chloro-4-methylnonan-4-ol typically involves the chlorination of 4-methylnonan-4-ol followed by esterification with acetic acid. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification process may require a catalyst like sulfuric acid or an acid anhydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1-chloro-4-methylnonan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1-chloro-4-methylnonan-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;1-chloro-4-methylnonan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The presence of the chlorine atom and the methyl group can influence its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid;1-chloro-4-methylhexan-4-ol
- Acetic acid;1-chloro-4-methylheptan-4-ol
- Acetic acid;1-chloro-4-methyloctan-4-ol
Uniqueness
Acetic acid;1-chloro-4-methylnonan-4-ol is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
54555-62-3 |
|---|---|
Molekularformel |
C12H25ClO3 |
Molekulargewicht |
252.78 g/mol |
IUPAC-Name |
acetic acid;1-chloro-4-methylnonan-4-ol |
InChI |
InChI=1S/C10H21ClO.C2H4O2/c1-3-4-5-7-10(2,12)8-6-9-11;1-2(3)4/h12H,3-9H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
BYRUJPHGIIQAKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(CCCCl)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)






![4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)




![4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide](/img/structure/B13872806.png)
